molecular formula C9H11FO2S B13891817 (2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol

(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol

Cat. No.: B13891817
M. Wt: 202.25 g/mol
InChI Key: RLTAQMIBQHLNRR-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol is an organic compound with the molecular formula C9H11FO2S It is characterized by the presence of a fluoro group, a methoxy group, and a methylthio group attached to a phenyl ring, along with a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol typically involves multi-step organic reactions. One common method includes the introduction of the fluoro, methoxy, and methylthio groups onto a phenyl ring followed by the addition of a methanol group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. Safety measures and environmental considerations are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluoro, methoxy, and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenylmethanols.

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of fluoro, methoxy, and methylthio groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may contribute to the design of drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can enhance the properties of industrial products.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The fluoro, methoxy, and methylthio groups can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-4-methoxyphenyl)methanol
  • (2-Fluoro-3-(methylthio)phenyl)methanol
  • (4-Methoxy-3-(methylthio)phenyl)methanol

Uniqueness

(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol is unique due to the specific combination of fluoro, methoxy, and methylthio groups on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C9H11FO2S

Molecular Weight

202.25 g/mol

IUPAC Name

(2-fluoro-4-methoxy-3-methylsulfanylphenyl)methanol

InChI

InChI=1S/C9H11FO2S/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3

InChI Key

RLTAQMIBQHLNRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CO)F)SC

Origin of Product

United States

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